molecular formula C8H9NO4 B1268508 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid CAS No. 952569-58-3

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1268508
M. Wt: 183.16 g/mol
InChI Key: BMQLZHDFXVPFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1H-pyrrole-2-carboxylic acid derivatives, including compounds similar to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, involves reactions between appropriately substituted 2H-azirines and enamines. This process yields a mixture of dihydropyrroles, which upon acid treatment, produce the title compounds in moderate to high yields (Law et al., 1984).

Molecular Structure Analysis

The molecular structure of closely related pyrrole derivatives has been elucidated through X-ray diffraction, demonstrating the planarity of the pyrrolic ring and the specific orientations of substituents which contribute to the compound's reactivity and interactions (Silva et al., 2006).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, including acylation and reaction with primary amines, leading to significant transformations that are pivotal in synthetic organic chemistry. For example, the reaction of 5a-acetyl-6a-ethoxycarbonyl-dihydro compounds with primary amines showcases the versatility of pyrrole derivatives in forming new chemical entities (Kurihara et al., 1982).

Physical Properties Analysis

The crystalline structure of related pyrrole derivatives reveals insights into their physical properties, including crystal packing and hydrogen bonding patterns. These structural characteristics are crucial for understanding the compound's solubility, stability, and interaction with other molecules (Patel et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid derivatives are influenced by their molecular structure. For instance, the presence of ethoxycarbonyl and carboxylic acid groups impacts the acidity, reactivity towards nucleophiles, and electrophilic substitution reactions, making these compounds versatile intermediates in organic synthesis (Gill & Patel, 2006).

Scientific Research Applications

Chemical Transformations and Synthesis

  • 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid and similar compounds are valuable in the synthesis of various heterocyclic compounds. A study demonstrated the rearrangement of related compounds to produce pyrrole-4-carboxylic acids under certain conditions (Stankyavichus et al., 2013).
  • Another research explored the use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, in cross-coupling reactions to synthesize various pyrazoles (Arbačiauskienė et al., 2011).
  • A study on the synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids, using similar compounds, highlights their potential in creating novel heterocyclic structures (Grozav et al., 2019).

Biocatalytic Applications

  • Biocatalysis research has utilized compounds structurally related to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. For instance, a study on the biocatalytic ammonolysis of a related compound showcases its potential in the synthesis of intermediates for medicinal compounds (Gill & Patel, 2006).

Material Science and Structural Analysis

  • In material science, the crystal and molecular structure of compounds similar to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid has been investigated, offering insights into the properties of these compounds (Silva et al., 2006).

properties

IUPAC Name

5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-3-5(9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQLZHDFXVPFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356279
Record name 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

CAS RN

952569-58-3
Record name 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.